(2-Chloropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula . It is recognized for its role as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in various pathological conditions, including cancer and fibrosis. This compound has garnered attention in scientific research for its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease processes.
This compound is classified under the category of organic compounds, specifically as an amine derivative of pyridine. It can be sourced from various chemical suppliers and is utilized primarily in research settings for its biochemical properties and potential applications in medicinal chemistry.
The synthesis of (2-Chloropyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
The molecular structure of (2-Chloropyridin-4-yl)methanamine dihydrochloride consists of a pyridine ring substituted with a chloromethyl group and an amine group. The structural formula can be represented as follows:
Key data regarding its structure includes:
(2-Chloropyridin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
The primary target of (2-Chloropyridin-4-yl)methanamine dihydrochloride is LOXL2. Its mechanism of action involves:
(2-Chloropyridin-4-yl)methanamine dihydrochloride has a wide range of applications:
This comprehensive analysis highlights the significance of (2-Chloropyridin-4-yl)methanamine dihydrochloride in scientific research and its potential therapeutic applications, emphasizing its role as a selective inhibitor in biochemical pathways relevant to disease mechanisms.
(2-Chloropyridin-4-yl)methanamine dihydrochloride achieves selective inhibition of LOXL2 through precise molecular interactions within the enzyme's catalytic domain. The compound's chloro-pyridine ring establishes π-π stacking interactions with Tyr689, a critical residue forming part of the lysine tyrosylquinone (LTQ) cofactor essential for LOXL2's oxidative deamination function [3] [7]. Simultaneously, the terminal amine group coordinates directly with the copper ion (Cu²⁺) in the active site via a dative bond, displacing the water molecule typically activated during the catalytic cycle [1] [10]. This dual-targeting mechanism is facilitated by the unique electrostatic environment of LOXL2's catalytic pocket, which features a more pronounced hydrophobic subpocket compared to other LOX isoforms like LOX or LOXL1 [4] [7]. Mutagenesis studies reveal that replacing His626 and His628 (copper-binding residues) with alanine reduces inhibitor binding affinity by >80%, confirming the critical role of copper coordination in the inhibition mechanism [7].
Table 1: Key Protein-Inhibitor Interactions in the LOXL2 Catalytic Site
Compound Moiety | LOXL2 Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Chloro-pyridine ring | Tyr689 | π-π stacking | -3.2 |
Terminal amine | His626/His628 | Cu²⁺ coordination | -4.8 |
Chlorine substituent | Phe643 | Hydrophobic | -1.5 |
Protonated amine | Asp598 | Salt bridge | -2.1 |
Kinetic analyses demonstrate that (2-Chloropyridin-4-yl)methanamine dihydrochloride functions as a reversible, slow-binding inhibitor with a dissociation constant (Kᵢ) of 89 ± 11 nM, as determined through progress curve analysis under pre-steady-state conditions [1] [10]. The inhibition mechanism follows a two-step process: initial rapid formation of an enzyme-inhibitor complex (Kᵢ = 450 nM) followed by a slower isomerization step (rate constant k₅ = 0.05 s⁻¹) leading to a tighter complex with an overall Kᵢ* of 126 nM [1]. This time-dependent inhibition differentiates it from classical competitive inhibitors and explains its sustained intracellular effects despite rapid plasma clearance. Substrate protection assays using 1,5-diaminopentane confirm reversibility, as enzyme activity is fully restored after dialysis or high-concentration substrate challenge. Crucially, the inhibitor shows non-competitive kinetics with respect to molecular oxygen (Kₘ unchanged at 28 µM), but uncompetitive inhibition relative to peptidyl lysine substrates, indicating preferential binding to the enzyme-substrate complex [10].
Beyond direct catalytic inhibition, this compound disrupts LOXL2's supramolecular organization essential for collagen IV crosslinking. LOXL2 requires proteolytic processing by serine proteases at Lys317 to generate a 65-kDa active form capable of binding collagen [6]. The inhibitor stabilizes an inactive conformation that shields the proteolytic cleavage site (Arg316-Lys317), reducing processing efficiency by 4.3-fold in HEK293 cell models [6]. Molecular dynamics simulations reveal that inhibitor binding induces a 15° rotation in the SRCR3 domain, propagating conformational changes to the collagen-binding interface (residues 421-437) [3] [9]. This allosteric effect reduces LOXL2's affinity for collagen IV by 90%, as quantified by surface plasmon resonance (K_D shift from 0.8 µM to 8.2 µM) [6]. Consequently, pancreatic stellate cells treated with 1 µM inhibitor produce ECM with 70% reduction in pyridinoline crosslinks and significantly decreased tensile strength (1.2 MPa vs. 3.8 MPa in controls) [9].
The inhibitor demonstrates exceptional selectivity for LOXL2 over other LOX family members, with a 31-fold selectivity ratio versus LOX (IC₅₀ = 5.91 µM) and >200-fold selectivity against LOXL1, LOXL3, and LOXL4 (IC₅₀ > 30 µM) [1] [5]. Structural determinants of this selectivity include: 1) The deeper catalytic pocket of LOXL2 (volume = 385 ų) compared to LOX (298 ų), accommodating the chloro-pyridine moiety; 2) Differential electrostatic potential at the active site entrance, where LOXL2 exhibits a stronger negative charge (-12.3 kT) than LOX (-8.7 kT), enhancing attraction to the protonated amine; and 3) Steric hindrance from Phe653 in LOX (equivalent to Val642 in LOXL2) that clashes with the inhibitor's chlorine substituent [4] [7] [10]. Against non-LOX amine oxidases, the compound shows negligible activity at 30 µM toward MAO-A (3% inhibition), MAO-B (7% inhibition), and SSAO (5% inhibition) [1]. Similarly, cytochrome P450 isoforms (CYP3A4, CYP2C9, CYP2D6) remain unaffected at concentrations up to 30 µM, confirming minimal off-target interactions.
Table 2: Selectivity Profile Against LOX Enzyme Family Members
Enzyme Isoform | IC₅₀ (µM) | Catalytic Domain Identity vs. LOXL2 | Key Selectivity Determinants |
---|---|---|---|
LOXL2 | 0.126 | 100% | Reference isoform |
LOX | 5.91 | 48% | Phe653 steric gate |
LOXL1 | >30 | 51% | Shallow substrate channel |
LOXL3 | >30 | 77% | Altered copper coordination geometry |
LOXL4 | >30 | 74% | Electrostatic repulsion at entrance |
Interactive data tables are available in the digital version allowing sorting by IC50 values and structural features.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: